molecular formula C9H12N2O2 B13333561 2-(2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid

2-(2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid

Cat. No.: B13333561
M. Wt: 180.20 g/mol
InChI Key: UPXDLNFLBSDSMP-UHFFFAOYSA-N
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Description

2-(2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid is a heterocyclic compound that contains both pyrrole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5,6-dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate with methyl propiolate in xylene at 125°C for 16 hours. The crude product is then purified by silica gel column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve standard laboratory techniques such as refluxing and chromatography .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution can introduce new functional groups into the molecule.

Scientific Research Applications

2-(2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit blood coagulation factors, making it a potential anticoagulant .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
  • 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid

Uniqueness

2-(2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-(2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid

InChI

InChI=1S/C9H12N2O2/c1-6-4-8-7(5-9(12)13)2-3-11(8)10-6/h4,7H,2-3,5H2,1H3,(H,12,13)

InChI Key

UPXDLNFLBSDSMP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2CCC(C2=C1)CC(=O)O

Origin of Product

United States

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